Dimethyl(phenyl)silyl--mercury (2/1)
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Overview
Description
Dimethyl(phenyl)silyl–mercury (2/1) is a unique organosilicon compound that features both silicon and mercury atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(phenyl)silyl–mercury (2/1) typically involves the reaction of dimethyl(phenyl)silyl chloride with mercury(II) chloride in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(C6H5)Si(CH3)2Cl+HgCl2→(C6H5)Si(CH3)2HgCl+HCl
Industrial Production Methods
Industrial production of Dimethyl(phenyl)silyl–mercury (2/1) may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of specialized equipment to handle the toxic and reactive nature of mercury compounds.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(phenyl)silyl–mercury (2/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler organosilicon and organomercury compounds.
Substitution: The silyl and mercury groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon dioxide and mercury oxides, while substitution reactions can produce a variety of organosilicon and organomercury derivatives.
Scientific Research Applications
Dimethyl(phenyl)silyl–mercury (2/1) has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in medicinal chemistry, particularly in the development of novel therapeutic agents.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which Dimethyl(phenyl)silyl–mercury (2/1) exerts its effects involves the interaction of the silyl and mercury groups with various molecular targets. The silyl group can participate in electrophilic substitution reactions, while the mercury group can form strong bonds with sulfur-containing biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Dimethylmercury: A simpler organomercury compound with similar toxicological properties.
Phenylsilane: An organosilicon compound with similar reactivity but lacking the mercury component.
Trimethylsilyl chloride: A commonly used silylating agent in organic synthesis.
Uniqueness
Dimethyl(phenyl)silyl–mercury (2/1) is unique due to the presence of both silyl and mercury groups within the same molecule, offering a combination of reactivity and properties not found in simpler compounds. This dual functionality makes it a valuable reagent in both synthetic and applied chemistry.
Properties
CAS No. |
59612-26-9 |
---|---|
Molecular Formula |
C16H22HgSi2 |
Molecular Weight |
471.11 g/mol |
InChI |
InChI=1S/2C8H11Si.Hg/c2*1-9(2)8-6-4-3-5-7-8;/h2*3-7H,1-2H3; |
InChI Key |
YBKUIARESSSAEV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)C1=CC=CC=C1.C[Si](C)C1=CC=CC=C1.[Hg] |
Origin of Product |
United States |
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